molecular formula C12H13NO3 B1390930 1-Propionylindoline-5-carboxylic acid CAS No. 1094303-82-8

1-Propionylindoline-5-carboxylic acid

Cat. No.: B1390930
CAS No.: 1094303-82-8
M. Wt: 219.24 g/mol
InChI Key: OBPPDXQBSPJLET-UHFFFAOYSA-N
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Description

1-Propionylindoline-5-carboxylic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is characterized by its indoline structure, a bicyclic framework that incorporates a propionyl group and a carboxylic acid moiety, making it a valuable intermediate in organic and medicinal chemistry research . Researchers utilize this compound as a key synthetic building block. While specific biological data for this compound is not provided here, its core structure is related to other privileged scaffolds in drug discovery. For instance, patents detail that certain 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid derivatives, which share conceptual structural similarities as fused bicyclic systems with carboxylic acid functionality, have been investigated for their therapeutic potential as centrally acting analgesics and non-steroidal anti-inflammatory agents . This suggests potential research applications in developing novel pharmacologically active molecules. The compound is provided For Research Use Only. Researchers should handle this material with appropriate safety precautions. For full handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

1-propanoyl-2,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-6-5-8-7-9(12(15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPPDXQBSPJLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: Indoline or Substituted Indoline

Indoline is often commercially available or synthesized via reduction of indole derivatives. For regioselective carboxylation at the 5-position, the starting indoline may need to be protected or selectively activated.

N-Propionylation Method

Typical Procedure:

  • Indoline is reacted with propionyl chloride or propionic anhydride under basic conditions (e.g., pyridine or triethylamine) to form 1-propionylindoline.
  • The reaction is usually conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at low to ambient temperature to avoid over-acylation or side reactions.
  • The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

Key Parameters:

Parameter Typical Range/Condition
Reagent Propionyl chloride or anhydride
Base Pyridine, triethylamine
Solvent Dichloromethane, THF
Temperature 0 to 25 °C
Reaction time 1–4 hours
Yield Typically 70–90%

Regioselective Carboxylation at 5-Position

The introduction of the carboxylic acid group at the 5-position of indoline can be achieved by:

  • Direct Electrophilic Aromatic Substitution: Using carboxylation reagents such as carbon dioxide under strongly basic conditions (e.g., via lithiation).
  • Directed Metalation: Lithiation at the 5-position using a strong base (e.g., n-butyllithium or lithium diisopropylamide) followed by carbonation with dry ice (CO2).

Typical Procedure:

  • The N-propionylindoline is treated with a strong base at low temperature (e.g., −78 °C) to generate a lithio intermediate at the 5-position.
  • This intermediate is then quenched with CO2 (dry ice) to introduce the carboxyl group.
  • Acidic workup (e.g., with dilute HCl) liberates the free carboxylic acid.

Key Parameters:

Parameter Typical Range/Condition
Base n-Butyllithium, LDA
Solvent Anhydrous THF
Temperature −78 °C to 0 °C
CO2 source Dry ice or CO2 gas
Reaction time 1–3 hours
Yield 60–85%

Alternative Synthetic Routes and Considerations

Stepwise vs One-Pot Synthesis

  • Stepwise synthesis allows isolation and purification of intermediates (N-propionylindoline and then carboxylation).
  • One-pot procedures can be developed but require careful control of reaction conditions to avoid side reactions.

Use of Protecting Groups

  • If other reactive sites are present, protecting groups may be necessary to ensure regioselectivity.
  • For example, hydroxyl or amine groups elsewhere on the molecule may be protected as silyl ethers or carbamates.

Catalytic and Green Chemistry Approaches

  • Recent advances in catalysis may allow milder conditions for carboxylation.
  • Metal-catalyzed carboxylation using CO2 as a C1 source under atmospheric pressure is an area of active research but may require specialized catalysts.

Comparative Table of Preparation Methods

Step Method Description Advantages Disadvantages Typical Yield (%)
N-Propionylation Reaction of indoline with propionyl chloride in presence of base Straightforward, high yield Requires anhydrous conditions 70–90
Directed Lithiation + Carboxylation Lithiation at 5-position followed by carbonation with CO2 High regioselectivity Requires low temperature, sensitive reagents 60–85
One-pot synthesis Sequential N-acylation and carboxylation in one vessel Time-saving, less purification Complex optimization needed Variable

Research Findings and Data Summary

  • Literature on closely related compounds (e.g., 1-alkyl-pyrazole-5-carboxylic esters) indicates that enolate chemistry and hydrazinium salts are used for N-alkylation and carboxylate introduction but are less directly applicable to indoline derivatives due to different heterocyclic systems.
  • The regioselective lithiation followed by carbonation is a well-established method for introducing carboxyl groups on aromatic and heteroaromatic compounds, including indoline derivatives.
  • N-acylation is a classical reaction with well-documented protocols and high reproducibility.
  • The choice of solvent, temperature, and base critically affects the yield and regioselectivity.

Chemical Reactions Analysis

1-Propionylindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions where the propionyl group or the carboxyl group is replaced by other functional groups.

Scientific Research Applications

1-Propionylindoline-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propionylindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various receptors and enzymes in the body, modulating their activity.

    Pathways: The compound can activate or inhibit specific signaling pathways, such as the NF-κB pathway, which plays a key role in inflammation and immune response.

Comparison with Similar Compounds

1-Acetylindoline-5-carboxylic Acid

  • Molecular Formula: C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol (calculated from formula)
  • CAS : 153247-93-9
  • Key Difference : Substitution of the propionyl group with a shorter acetyl chain (CH₃CO-). This reduces molecular weight and lipophilicity, which may alter solubility and binding affinity to biological targets .

1-Isobutyrylindoline-5-carboxylic Acid

  • Molecular Formula: C₁₃H₁₅NO₃
  • Molecular Weight : 233.27 g/mol
  • CAS : 1051188-71-6
  • Key Difference : Branched isobutyryl group (CH(CH₂)₂CO-) increases steric bulk compared to the linear propionyl chain. This could impact interactions with hydrophobic binding pockets in enzymes or receptors .

Ethyl (4E)-1-Benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

  • Molecular Formula : C₁₈H₂₀N₂O₃
  • Molecular Weight : 312.37 g/mol
  • CAS : 1243149-22-5
  • Key Difference : Esterification of the carboxylic acid (3-position) and introduction of a benzyl group. These modifications likely reduce acidity and alter bioavailability compared to the free carboxylic acid in 1-propionylindoline-5-carboxylic acid .

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Acyl Group Carboxylic Acid Position Key Structural Feature
This compound 219.24 Propionyl (C₃) 5 Linear acyl chain, moderate lipophilicity
1-Acetylindoline-5-carboxylic acid 205.21 Acetyl (C₂) 5 Shorter chain, higher polarity
1-Isobutyrylindoline-5-carboxylic acid 233.27 Isobutyryl (C₄) 5 Branched chain, increased steric hindrance
Ethyl indole-3-carboxylate derivative 312.37 Benzyl + Ester 3 (esterified) Ester group, reduced acidity

Key Observations:

Steric Effects : The branched isobutyryl derivative may hinder binding to flat active sites, whereas the linear propionyl chain allows deeper penetration into hydrophobic pockets.

Acid vs. Ester : The free carboxylic acid in this compound enhances hydrogen-bonding capacity compared to ester derivatives, which could improve target engagement but reduce metabolic stability .

Biological Activity

1-Propionylindoline-5-carboxylic acid (CAS No. 1094303-82-8) is a chemical compound belonging to the indoline family, notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound involves the propionylation of indoline, typically using propionyl chloride in the presence of a base such as pyridine. This process introduces a propionyl group to the nitrogen atom of the indoline structure, yielding a compound with unique chemical properties that enhance its biological activity.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antiviral Properties : Research indicates that this compound exhibits significant antiviral effects, particularly against specific viral strains. Its mechanism may involve inhibition of viral replication through interference with viral enzymes.
  • Anti-inflammatory Effects : Studies demonstrate that it can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary investigations reveal that this compound may induce apoptosis in cancer cells. The compound has shown efficacy against various cancer cell lines, including breast and prostate cancer, by modulating apoptotic pathways.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter systems and enzyme activities.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro.
Study BAnti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in animal models.
Study CAnticancer PropertiesInduced apoptosis in breast cancer cell lines with minimal toxicity to normal cells.

These findings underscore the therapeutic potential of this compound across multiple disease models.

Comparison with Similar Compounds

This compound can be compared with other indole derivatives known for their biological activities:

CompoundBiological ActivityUnique Features
Indole-3-acetic acidPlant growth regulatorInvolved in plant hormone signaling
Indole-3-butyric acidRooting agent in horticulturePromotes root development
Indole derivatives (e.g., indirubin)Anticancer agentsKnown for their ability to inhibit cell proliferation

The distinct substitution pattern of this compound contributes to its unique pharmacological profile compared to these compounds.

Q & A

Q. Why might in vitro and in vivo efficacy data for this compound diverge, and how can this be mitigated?

  • Methodological Answer : Differences arise from protein binding in plasma or first-pass metabolism . Use microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots. Modify the structure with PEGylation or prodrug strategies to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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